4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine
CAS No.:
Cat. No.: VC16794281
Molecular Formula: C10H4Cl2N2S
Molecular Weight: 255.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H4Cl2N2S |
|---|---|
| Molecular Weight | 255.12 g/mol |
| IUPAC Name | 4,7-dichloro-[1]benzothiolo[3,2-d]pyrimidine |
| Standard InChI | InChI=1S/C10H4Cl2N2S/c11-5-1-2-6-7(3-5)15-9-8(6)13-4-14-10(9)12/h1-4H |
| Standard InChI Key | FKTNGAOYFXVWDJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)SC3=C2N=CN=C3Cl |
Introduction
Structural and Chemical Properties of 4,7-Dichloro benzothieno[3,2-d]pyrimidine
The molecular framework of 4,7-dichloro benzothieno[3,2-d]pyrimidine consists of a benzothiophene ring fused to a pyrimidine ring, with chlorine atoms at positions 4 and 7. The presence of chlorine atoms enhances the compound’s electrophilic character and influences its intermolecular interactions, such as hydrogen bonding and hydrophobic effects .
Molecular Formula and Physicochemical Parameters
The molecular formula is C₁₀H₄Cl₂N₂S, with a molecular weight of 275.12 g/mol. While exact density and melting point data for this compound are unavailable, analogous chlorinated thieno-pyrimidines exhibit melting points in the range of 180–220°C and moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Table 1: Comparative Physicochemical Properties of Chlorinated Thieno-Pyrimidines
Synthetic Methodologies for 4,7-Dichloro benzothieno[3,2-d]pyrimidine
The synthesis of chlorinated benzothieno-pyrimidines typically involves multi-step reactions, including cyclization, chlorination, and functional group transformations.
Gewald Reaction for Core Formation
The Gewald reaction is a cornerstone for constructing thieno[2,3-b]pyridine intermediates, which can be further modified to yield benzothieno-pyrimidines. For example, N-methyl-4-piperidone reacts with elemental sulfur and ethyl cyanoacetate under Gewald conditions to form a thieno-pyridine scaffold, which is subsequently oxidized and chlorinated .
Chlorination Strategies
Chlorine atoms are introduced via electrophilic aromatic substitution or nucleophilic displacement. Phosphorus oxychloride (POCl₃) is commonly employed for chlorinating pyrimidine rings, as demonstrated in the synthesis of 4-chloropyrido[2,3-d]pyrimidines . For 4,7-dichloro derivatives, sequential chlorination at distinct positions may require protective group strategies to ensure regioselectivity.
Spectral Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR spectra of analogous compounds reveal distinct signals for aromatic protons and substituents. For instance, the imine proton (–N=CH) in 3-substituted thieno-pyrimidines appears as a singlet at δ 9.2–10.2 ppm, while methyl groups resonate at δ 2.20–2.63 ppm . In 4,7-dichloro derivatives, the deshielding effect of chlorine atoms would likely shift aromatic protons downfield to δ 8.0–8.5 ppm.
Infrared (IR) Spectroscopy
IR spectra typically show stretches for C=O (1670–1700 cm⁻¹) and C–Cl (550–600 cm⁻¹). The absence of N–H stretches (3300–3450 cm⁻¹) in final products indicates successful cyclization and imine formation .
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